molecular formula C22H15FN4O4 B2717089 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 899969-53-0

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No. B2717089
M. Wt: 418.384
InChI Key: VJUNMFQOUIMNOM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, also known as FM19G11, is a small molecule inhibitor that has gained considerable attention in the scientific community due to its potential therapeutic applications. FM19G11 was first discovered by a group of researchers at the University of California, San Francisco, who were investigating the role of the protein MDM2 in cancer.

Scientific Research Applications

Synthesis and Modification

Quinazoline derivatives, including those similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, are synthesized for their potential as inhibitors of key biological pathways and for their physicochemical properties. The modification of the benzoyl ring in the quinazoline antifolates has been investigated to enhance their potency against various cellular targets. For instance, alterations in the p-aminobenzoyl ring have shown varying degrees of inhibition against thymidylate synthase and cellular growth in culture, indicating the significance of structural modifications for therapeutic applications (Marsham et al., 1990).

Antimicrobial and Antitumor Activity

Compounds with structural similarities to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, certain quinazoline derivatives have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. Additionally, these compounds have been investigated for their effectiveness against tumor cells, with some showing promising results in inhibiting tumor growth (Saravanan, Alagarsamy, & Prakash, 2015).

Neuroimaging and Diagnostic Applications

The development of novel imaging agents for positron emission tomography (PET) has also been an area of interest. Fluorine-18 labeled benzamide analogues, structurally related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, have been synthesized for imaging the sigma-2 receptor status of solid tumors. These compounds provide valuable insights into tumor biology and offer a non-invasive method for assessing tumor proliferative status, thus facilitating the diagnosis and monitoring of cancer progression (Tu et al., 2007).

Chemical Synthesis and Organic Chemistry

In organic chemistry, the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides showcases the utility of compounds like N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide in facilitating novel synthetic routes. These methodologies contribute to the broader understanding of heterocyclic chemistry and provide efficient routes to biologically relevant compounds (Romero, Salazar, & López, 2013).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNMFQOUIMNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

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